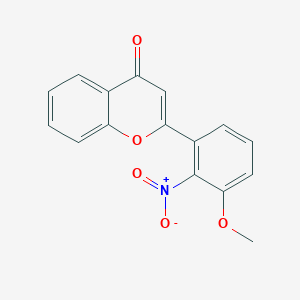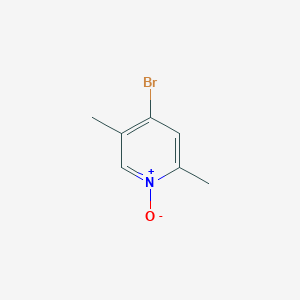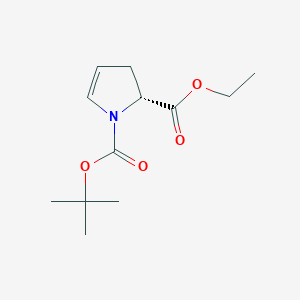
1-tert-butyl 2-ethyl (2R)-2,3-dihydro-1H-pyrrole-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyl) 2-ethyl ®-2,3-dihydro-1H-pyrrole-1,2-dicarboxylate is an organic compound with a complex structure that includes a tert-butyl group, an ethyl group, and a dihydropyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl) 2-ethyl ®-2,3-dihydro-1H-pyrrole-1,2-dicarboxylate typically involves the reaction of tert-butyl and ethyl groups with a dihydropyrrole ring. The specific synthetic route may vary, but common methods include:
Suzuki–Miyaura coupling: This method involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds.
Nucleophilic substitution: This reaction involves the replacement of a leaving group with a nucleophile, often under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyl) 2-ethyl ®-2,3-dihydro-1H-pyrrole-1,2-dicarboxylate can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
1-(tert-Butyl) 2-ethyl ®-2,3-dihydro-1H-pyrrole-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl) 2-ethyl ®-2,3-dihydro-1H-pyrrole-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes and functions . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(tert-Butyl) 2-ethyl ®-2,3-dihydro-1H-pyrrole-1,2-dicarboxylate can be compared with other similar compounds, such as:
tert-Butyl alcohol: A simple alcohol with a tert-butyl group.
Ethyl pyrrole: A compound with an ethyl group attached to a pyrrole ring.
tert-Butyl pyrrole: A compound with a tert-butyl group attached to a pyrrole ring.
These compounds share some structural similarities but differ in their chemical properties and applications
Properties
Molecular Formula |
C12H19NO4 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2R)-2,3-dihydropyrrole-1,2-dicarboxylate |
InChI |
InChI=1S/C12H19NO4/c1-5-16-10(14)9-7-6-8-13(9)11(15)17-12(2,3)4/h6,8-9H,5,7H2,1-4H3/t9-/m1/s1 |
InChI Key |
AZVLZXHTXUIWRZ-SECBINFHSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CC=CN1C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C1CC=CN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


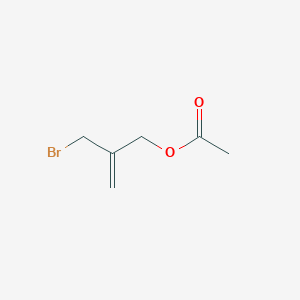
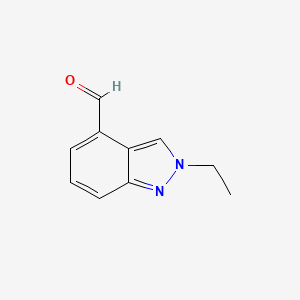
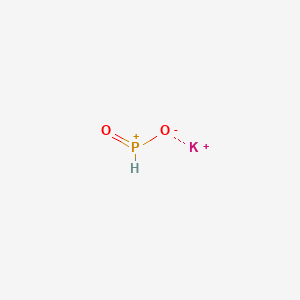
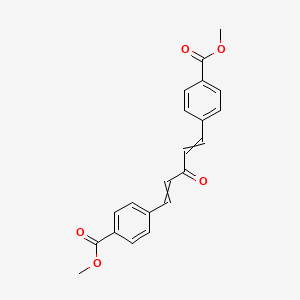

![[1,1'-Biphenyl]-4-ylphosphonic dichloride](/img/structure/B8654002.png)
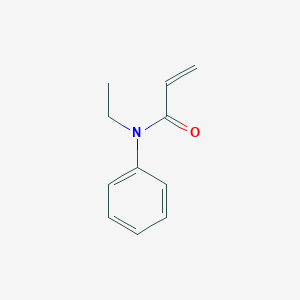
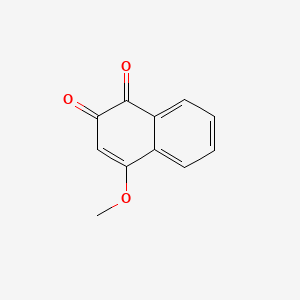
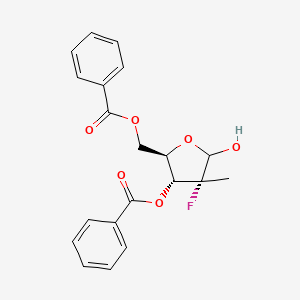
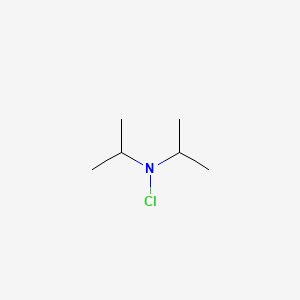
![2-chloro-1-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde](/img/structure/B8654035.png)
